N-(9-Oxofluoren-2-yl)benzamide
Description
Properties
CAS No. |
42135-36-4 |
|---|---|
Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(9-oxofluoren-2-yl)benzamide |
InChI |
InChI=1S/C20H13NO2/c22-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)21-20(23)13-6-2-1-3-7-13/h1-12H,(H,21,23) |
InChI Key |
FBRABOYEEFPQIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Acyl Chloride Intermediate
One of the most documented methods involves the preparation of 9-oxo-9H-fluorene-2-carbonyl chloride from the corresponding carboxylic acid, followed by reaction with benzamide or aniline to form the target benzamide.
Formation of Acyl Chloride:
9-Oxo-9H-fluorene-2-carboxylic acid is reacted with oxalyl chloride in an inert solvent such as dichloromethane (CH2Cl2) under anhydrous conditions to form 9-oxo-9H-fluorene-2-carbonyl chloride. This reaction typically proceeds at room temperature or slightly elevated temperatures.Amidation Step:
The acyl chloride intermediate is then treated with benzamide or substituted aniline in the presence of a base (e.g., sodium hydride or triethylamine) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred until completion, monitored by TLC or HPLC.Workup and Purification:
The reaction mixture is quenched, extracted, and the crude product purified by column chromatography or recrystallization.
- The use of oxalyl chloride is preferred for efficient conversion to acyl chloride.
- Bases such as sodium hydride enhance the nucleophilicity of the amine.
- Solvent choice affects solubility and reaction rate.
This method is exemplified in patent WO2006039356A2, which describes the preparation of substituted n-aryl-9-oxo-9H-fluorene carboxamides as potent biological agents.
Synthesis via (9-Oxo-9H-fluoren-2-yl)boronic Acid Intermediate
Another route involves the use of (9-oxo-9H-fluoren-2-yl)boronic acid as a key intermediate, which can be coupled with aryl halides or amides via palladium-catalyzed cross-coupling reactions.
Preparation of Boronic Acid:
(9-Oxo-9H-fluoren-2-yl)boronic acid is synthesized from commercially available fluorene precursors through borylation reactions, often catalyzed by palladium complexes.Cross-Coupling Reaction:
The boronic acid intermediate undergoes Suzuki-Miyaura coupling with aryl halides or is used in amidation reactions to form the benzamide linkage.Purification:
The product is purified by silica gel column chromatography to achieve high purity.
- Palladium catalysts facilitate the formation of carbon-carbon bonds under mild conditions.
- Reaction parameters such as temperature, solvent, and catalyst loading influence yield.
- This method allows for structural diversification by varying the aryl halide or amide partner.
This approach is detailed in synthesis descriptions of related fluorene derivatives and boronic acid chemistry.
Direct Amidation Using Coupling Reagents
Direct amidation of 9-oxo-9H-fluorene-2-carboxylic acid with benzamide using coupling reagents such as carbodiimides (e.g., EDCI, DCC) or uronium salts (e.g., HATU) is another viable method.
Activation of Carboxylic Acid:
The carboxylic acid is activated in situ by the coupling reagent in an appropriate solvent (e.g., DMF, DCM).Addition of Amine:
Benzamide or substituted aniline is added to the activated intermediate, allowing formation of the amide bond.Workup and Purification:
After reaction completion, the mixture is quenched, extracted, and purified.
- This method avoids the need for acyl chloride intermediates.
- Reaction conditions must be optimized to prevent side reactions.
- Suitable for sensitive substrates.
While specific examples for N-(9-oxofluoren-2-yl)benzamide are not directly cited in the literature, this method is standard for amide bond formation in complex molecules.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Acyl Chloride Intermediate (Oxalyl chloride + amine) | Oxalyl chloride, benzamide, NaH/Et3N, CH2Cl2/THF | High reactivity, well-established | Requires handling of corrosive reagents | 70-85 |
| Boronic Acid Intermediate (Suzuki-Miyaura coupling) | Pd catalyst, (9-oxo-9H-fluoren-2-yl)boronic acid, aryl halide | Versatile, allows structural diversity | Requires palladium catalyst, multi-step | 60-75 |
| Direct Amidation (Coupling reagents) | EDCI/DCC/HATU, benzamide, DMF/DCM | Mild conditions, no acyl chloride needed | Possible side reactions, longer reaction times | 60-80 |
Analytical and Purity Considerations
- Purification is typically achieved by silica gel chromatography or recrystallization.
- Characterization includes NMR, IR spectroscopy, and mass spectrometry to confirm the amide bond formation and fluorene core integrity.
- Crystallographic studies confirm molecular structure and purity, as seen in related fluorene derivatives.
Chemical Reactions Analysis
Types of Reactions
N-(9-Oxofluoren-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(9-Oxofluoren-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(9-Oxofluoren-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an allosteric modulator of enzymes, altering their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, biological activities, and synthesis methods of N-(9-Oxofluoren-2-yl)benzamide and its analogs:
Key Findings and Trends
Core Structure Influence
- Fluorenone vs. Anthraquinone analogs (e.g., N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide) demonstrate utility as N,O-bidentate ligands for metal-catalyzed C-H functionalization due to their extended conjugation and chelation capacity . Thioxanthenone derivatives (e.g., 2-Chloro-N-(9-oxo-thioxanthen-2-yl)benzamide) are commercially available but lack detailed activity reports .
Substituent Effects
- Halogenation (Cl, F): Chlorine substitution (e.g., in azetidinone derivatives) enhances antimicrobial activity, likely due to increased electrophilicity . Fluorine at position 7 (N-(7-Fluoro-9-oxofluoren-2-yl)acetamide) may improve metabolic stability and membrane permeability .
- Nitro and Methyl Groups: Nitro-substituted benzamides (e.g., anti-inflammatory oxadiazole derivatives) show superior activity compared to chloro analogs . Methyl groups (e.g., in anthraquinone-based compounds) improve steric bulk without significantly altering electronic properties, aiding in chelation .
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